molecular formula C29H39ClN7O2P B606365 Brigatinib CAS No. 1197953-54-0

Brigatinib

Cat. No. B606365
CAS RN: 1197953-54-0
M. Wt: 584.10176
InChI Key: AILRADAXUVEEIR-UHFFFAOYSA-N
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Description

Brigatinib is an antineoplastic (cancer) agent used to treat metastatic non-small cell lung cancer in patients who have certain types of abnormal anaplastic lymphoma kinase (ALK) gene . It interferes with the growth of cancer cells, which are eventually destroyed by the body .


Synthesis Analysis

Brigatinib is primarily metabolized by cytochrome P450 (CYP) 3A . It shows dose linearity over the dose range of 60–240 mg once daily . A high-fat meal had no clinically meaningful effect on systemic exposures of brigatinib .


Molecular Structure Analysis

The molecular formula of brigatinib is C29H39ClN7O2P . The chemical structure of brigatinib is constructed around a bisanilinopyrimidine core, containing a C4 aniline with an ortho dimethylphosphine oxide substituent .


Chemical Reactions Analysis

Brigatinib is primarily metabolized by cytochrome P450 (CYP) 3A . Results of clinical drug–drug interaction studies and physiologically based pharmacokinetic analyses have demonstrated that coadministration of strong or moderate CYP3A inhibitors or inducers with brigatinib should be avoided .


Physical And Chemical Properties Analysis

The molecular weight of brigatinib is 584.09 .

Scientific Research Applications

Treatment of ALK-Positive Non-Small Cell Lung Cancer (NSCLC)

Brigatinib is a central nervous system-active second-generation anaplastic lymphoma kinase (ALK) inhibitor that targets a broad range of ALK rearrangements in patients with non-small cell lung cancer (NSCLC) . The pooled objective response rate (ORR) and disease control rate (DCR) of brigatinib were 64% and 88%, respectively .

Overcoming Resistance to First- and Second-Generation ALK Inhibitors

Brigatinib has shown to overcome mechanisms of resistance to first- and second-generation ALK inhibitors in preclinical models . It maintains substantial activity against all 17 secondary ALK mutants tested in cellular assays .

Superior Efficacy in First-Line Treatment

Brigatinib used as first-line treatment yielded superior progression-free survival (PFS) compared with brigatinib used as other treatment lines . The highest median PFS (mPFS) was reached in first-line treatment (24.00 months), followed by post-crizotinib second-line treatment (mPFS=16.26 months), and second-line with any prior ALK tyrosine kinase inhibitors (mPFS=12.96 months) .

Robust Intracranial Progression-Free Survival (PFS)

Among patients with any baseline brain metastases, the pooled intracranial ORR (iORR) was estimated as 54% for any treatment line, and 60% for first-line treatment . Intracranial PFS (iPFS) reached 19.26 months in patients with any baseline brain metastases .

Overcoming Resistance to Crizotinib

Brigatinib is a new second-generation ALK inhibitor that was developed to overcome resistance to crizotinib . In a multi-center phase II study, brigatinib showed strong effectiveness among patients with crizotinib-refractory ALK-positive NSCLC .

Inhibition of ALK Phosphorylation

Brigatinib has been shown to inhibit ALK phosphorylation in PC12 cells ectopically expressing various ALK mutants, such as ALK-G1128A, ALK-I1171N, ALK-F1174L, ALK-R1192P, ALK-F1245C, ALK-R1275Q and ALK-Y1278S .

Treatment of ROS1-Positive NSCLC

Brigatinib is also a potent and selective inhibitor of c-ros oncogene 1 (ROS1) tyrosine kinase, and is approved for treating adults with advanced ROS1-positive NSCLC .

Comparison with Other Second-Generation ALK Inhibitors

In silico systems biology-based mechanistic models have been created to explore the potential differences between brigatinib and other second-generation ALK inhibitors, such as alectinib . This could help identify the strengths and weaknesses of the mechanisms of action of both drugs as first-line treatment for ALK+ NSCLC patients .

Safety And Hazards

Brigatinib can cause serious side effects such as lung problems, vision problems, high blood pressure, high blood sugar, very slow heartbeats, muscle damage, or pancreatitis . If coadministration with a strong or moderate CYP3A inhibitor cannot be avoided, the dose of brigatinib should be reduced by approximately 50% (strong CYP3A inhibitor) or approximately 40% (moderate CYP3A inhibitor), respectively .

Future Directions

Brigatinib has shown superior efficacy compared with crizotinib in terms of both systemic and intracranial disease . This trial establishes brigatinib as a novel first-line option for ALK-TKI naïve ALK-positive NSCLC, along with alectinib . Brigatinib in combination with anti-EGFR antibodies is a promising strategy to overcoming triple mutations .

properties

IUPAC Name

5-chloro-4-N-(2-dimethylphosphorylphenyl)-2-N-[2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl]pyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H39ClN7O2P/c1-35-15-17-37(18-16-35)21-11-13-36(14-12-21)22-9-10-24(26(19-22)39-2)33-29-31-20-23(30)28(34-29)32-25-7-5-6-8-27(25)40(3,4)38/h5-10,19-21H,11-18H2,1-4H3,(H2,31,32,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AILRADAXUVEEIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2CCN(CC2)C3=CC(=C(C=C3)NC4=NC=C(C(=N4)NC5=CC=CC=C5P(=O)(C)C)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H39ClN7O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501027929
Record name Brigatinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501027929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

584.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Insoluble
Record name Brigatinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12267
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Mechanism of Action

Brigitanib acts as a tyrosine kinase inhibitor with activity against multiple kinases including ALK, ROS1, insulin-like growth factor 1 receptor and against EGFR deletions and point mutations. It acts by inhibiting ALK phosphorylation and the activation of downstream signaling proteins.
Record name Brigatinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12267
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Brigatinib

CAS RN

1197953-54-0
Record name Brigatinib [USAN:INN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Brigatinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12267
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Brigatinib
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-((5-chloro-2-((2-methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)phenyl)amino)pyrimidin-4-yl)amino)phenyl)dimethylphosphine oxide
Source European Chemicals Agency (ECHA)
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Record name BRIGATINIB
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